5-(Pyridine-3-sulfonamido)thiazole-4-carboxylic acid
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Overview
Description
ANT431 is a novel metallo-β-lactamase inhibitor for the treatment of carbapenem-resistant enterobacteriaceae infections
Scientific Research Applications
Corrosion Inhibition
One application of thiazole based pyridine derivatives is in corrosion inhibition. A study investigated the corrosion inhibition performance of similar compounds on mild steel in acidic environments. These compounds were found to act as both anodic and cathodic inhibitors, with an emphasis on anodic inhibition. The research suggests that the inhibition efficiency is directly related to the concentration of the compound and inversely related to temperature. The study also explored the thermodynamic parameters for dissolution and adsorption processes related to these inhibitors (Chaitra et al., 2016).
Anticancer Potential
Another significant application is in the field of cancer research. Novel pyridine-thiazole hybrid molecules have been synthesized and shown to exhibit high antiproliferative activity against various types of tumor cell lines. Some of these compounds demonstrated selectivity for cancer cell lines, suggesting their potential as anticancer agents. The study highlighted the mechanisms of cytotoxic action and the effect of these compounds on DNA and nucleus morphology (Ivasechko et al., 2022).
Synthesis of Heterocyclic Compounds
Thiazole based pyridine derivatives also play a role in the synthesis of various heterocyclic compounds. Such compounds have been synthesized and evaluated for different applications, including antimicrobial activities. These studies have focused on creating novel compounds with potential biological activities, highlighting the versatility of thiazole-based pyridine derivatives in synthesizing diverse chemical structures (Patel, 2010).
Metal-Organic Frameworks
These derivatives are also explored in the creation of metal-organic frameworks. A study involving hydrothermal reactions with cadmium iodide and azaarylpyrazole carboxylic acids, including 5-(pyridine-3-yl)pyrazole-3-carboxylic acid, resulted in crystalline structures with different topologies. Such frameworks have potential applications in various fields, including catalysis and material science (Liu et al., 2013).
Properties
CAS No. |
1639972-90-9 |
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Molecular Formula |
C9H7N3O4S2 |
Molecular Weight |
285.292 |
IUPAC Name |
5-(pyridin-3-ylsulfonylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4S2/c13-9(14)7-8(17-5-11-7)12-18(15,16)6-2-1-3-10-4-6/h1-5,12H,(H,13,14) |
InChI Key |
OLGRJQGVXXCIMN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)S(=O)(=O)NC2=C(N=CS2)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ANT431; ANT 431; ANT-431 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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